2-methyl-N-(1H-tetrazol-5-yl)benzamide
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Overview
Description
2-methyl-N-(1H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, agriculture, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1H-tetrazol-5-yl)benzamide typically involves the cycloaddition reaction between a nitrile and an azide. . The reaction conditions often involve the in situ generation of hydrazoic acid, which is highly toxic and explosive. This process can be catalyzed by various metals, strong Lewis acids, or amine salts .
Industrial Production Methods
In industrial settings, the production of tetrazole derivatives, including this compound, often relies on safer and more scalable methods. These methods may include the use of microwave-assisted synthesis, which allows for rapid and efficient reactions under controlled conditions . Additionally, the use of environmentally benign catalysts, such as L-proline, has been explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically required, but tetrazoles show resistance to oxidation.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve the use of halides or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
2-methyl-N-(1H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. Tetrazoles can act as bioisosteres for carboxylic acids, allowing them to mimic the biological activity of carboxyl-containing compounds . This property makes them valuable in drug design, where they can inhibit enzymes or receptors by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-aminotetrazole
- 2-methyl-5-aminotetrazole
- 5-phenyltetrazole
Uniqueness
2-methyl-N-(1H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrazole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-N-(2H-tetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-6-4-2-3-5-7(6)8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDSKRADSLRTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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